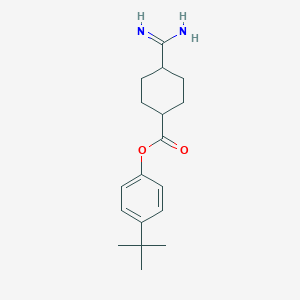
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester, also known as ACPCA, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. ACPCA is a derivative of the naturally occurring amino acid arginine and has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester selectively binds to the glycine-binding site of the NMDA receptor, preventing the activation of the receptor by glutamate. This results in a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Biochemische Und Physiologische Effekte
In addition to its effects on the NMDA receptor, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester for lab experiments is its selectivity for the glycine-binding site of the NMDA receptor. This allows for more precise manipulation of the receptor and its downstream signaling pathways. However, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has some limitations as well. It has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its effects on other neurotransmitter systems and enzymes can complicate the interpretation of results.
Zukünftige Richtungen
There are several areas of future research that could be pursued with 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester. One area is the development of more stable derivatives of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester that can be used in long-term experiments. Another area is the investigation of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester's effects on other neurotransmitter systems and enzymes, in order to better understand its overall physiological effects. Finally, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester could be used as a tool to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Synthesemethoden
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester can be synthesized through the reaction of 4-amidinocyclohexanecarboxylic acid with 4-tert-butylphenyl chloroformate in the presence of a base such as triethylamine. The reaction yields 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester as a white crystalline solid with a melting point of 153-155°C.
Wissenschaftliche Forschungsanwendungen
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the NMDA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Eigenschaften
CAS-Nummer |
153235-96-2 |
|---|---|
Produktname |
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester |
Molekularformel |
C18H26N2O2 |
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
InChI-Schlüssel |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Synonyme |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



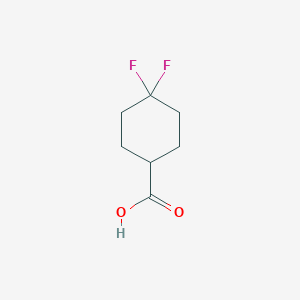
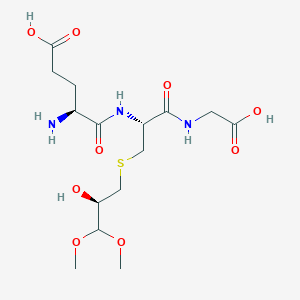
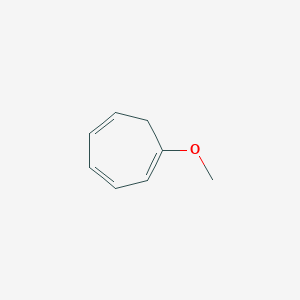
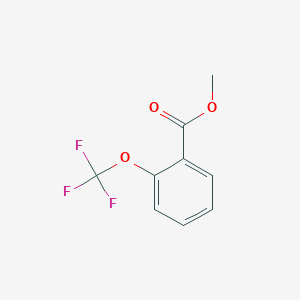
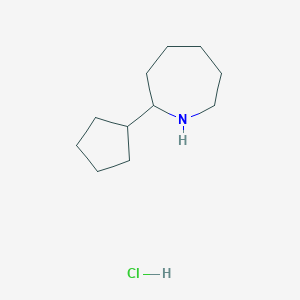
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)
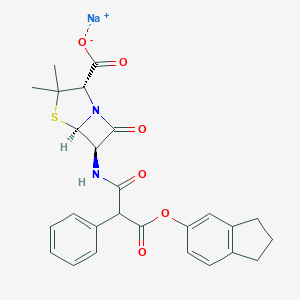
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
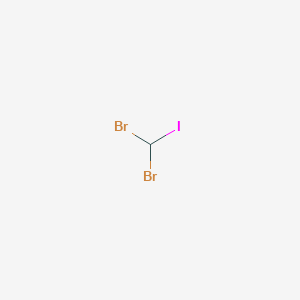
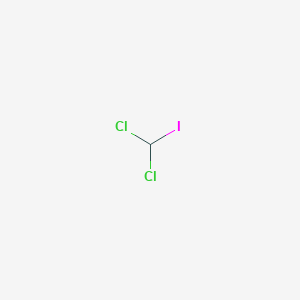
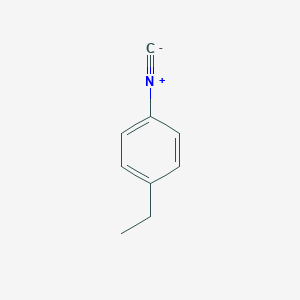
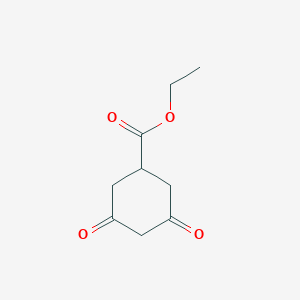
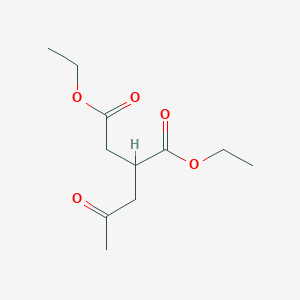
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)